3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Overview
Description
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanopropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Cyanopropenoic Acid Moiety: The benzodioxole intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanopropenoic acid moiety.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as cell cycle arrest and apoptosis in cancer cells. The benzodioxole ring is believed to play a crucial role in these interactions by facilitating binding to the target molecules.
Comparison with Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Comparison:
- 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is unique due to the presence of the cyanopropenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity.
- 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid lacks the double bond in the propanoic acid chain, which may affect its reactivity and biological properties.
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid has a methyl group instead of a nitrile group, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKHUTHWDPAAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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